![molecular formula C15H16N2S B14199167 2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) CAS No. 919295-55-9](/img/structure/B14199167.png)
2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) is a heterocyclic compound that features a thiophene ring and two pyrrole rings connected via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) typically involves the reaction of thiophene-2-carbaldehyde with 1-methyl-1H-pyrrole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.
化学反応の分析
Types of Reactions
2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and pyrrole rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the rings.
科学的研究の応用
2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which 2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
2,2’-[(Phenylmethylene)bis(1H-pyrrole)]: Similar structure but with a phenyl group instead of a thiophene ring.
2,2’-[(4-Methylphenyl)methylene]bis(1H-pyrrole): Contains a 4-methylphenyl group instead of a thiophene ring.
2,2’-[(Mesitylmethylene)bis(1H-pyrrole)]: Features a mesityl group in place of the thiophene ring.
Uniqueness
2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications in materials science and medicinal chemistry.
特性
CAS番号 |
919295-55-9 |
|---|---|
分子式 |
C15H16N2S |
分子量 |
256.4 g/mol |
IUPAC名 |
1-methyl-2-[(1-methylpyrrol-2-yl)-thiophen-2-ylmethyl]pyrrole |
InChI |
InChI=1S/C15H16N2S/c1-16-9-3-6-12(16)15(14-8-5-11-18-14)13-7-4-10-17(13)2/h3-11,15H,1-2H3 |
InChIキー |
YUIXIIOVFLYTBS-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(C2=CC=CN2C)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)

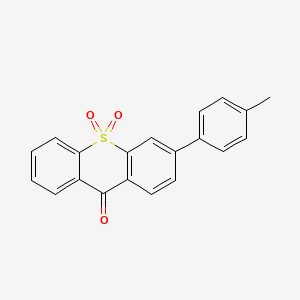

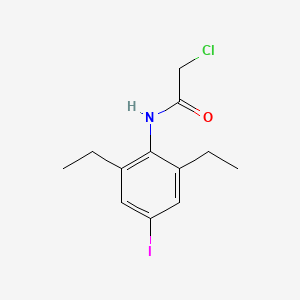
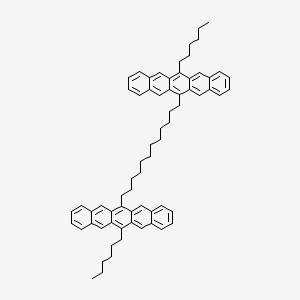

![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
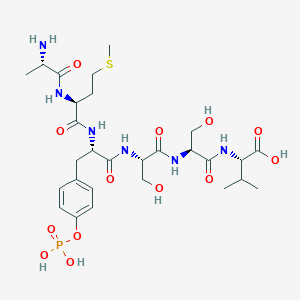

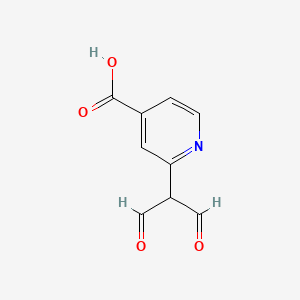

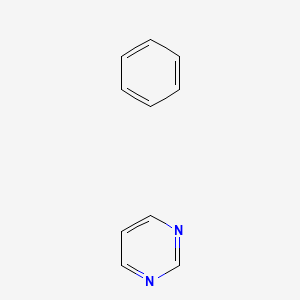
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
